N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-12-16-10-9-15(23-20(25)21(2,3)4)11-17(16)26-19(12)18(24)13-5-7-14(22)8-6-13/h5-11H,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAHZDALMQOENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorobenzoyl group is then introduced via acylation reactions, often using reagents such as 4-chlorobenzoyl chloride . The final step involves the attachment of the dimethylpropanamide group, which can be accomplished through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the various steps in the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorobenzoyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and metabolism. Similar compounds have been shown to target:
- Prostaglandin G/H synthase 1
- Bcl-2/Mcl-1 proteins
Inhibition of these enzymes could lead to reduced inflammation and increased apoptosis in certain cells, making it a candidate for therapeutic applications in inflammatory diseases and cancer treatment .
Antimicrobial Activity
Preliminary studies suggest that N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Anticancer Properties
The compound has shown potential anticancer activity by inducing apoptosis in cancer cell lines. Notable findings include:
| Study | Findings |
|---|---|
| Study 1 | Significant inhibition of Staphylococcus aureus at low concentrations. |
| Study 2 | Induced apoptosis in human breast cancer cell lines (MCF-7), demonstrating a dose-dependent increase in apoptosis markers. |
| Study 3 | Reduced inflammation markers in an animal model of arthritis compared to control groups. |
These results highlight its potential role in cancer therapy and the treatment of inflammatory diseases .
Anti-inflammatory Effects
The compound may modulate inflammatory pathways, suggesting utility in treating conditions characterized by excessive inflammation. This property is particularly relevant for diseases such as arthritis and other chronic inflammatory disorders .
Synthesis and Production
The synthesis of this compound typically involves several organic reactions:
- Preparation of Benzofuran Derivative : Starting from commercially available precursors.
- Formation of Benzamide : Reaction with appropriate acyl chlorides under basic conditions to yield the final product.
Optimizing reaction conditions can enhance yield and purity, utilizing advanced techniques such as continuous flow reactors .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
A closely related analog, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide (CAS: 929452-41-5, C22H23NO4), replaces the 4-chloro group with a 4-methoxy group. Key differences include:
- Electronic Effects : The methoxy group (-OCH3) is electron-donating, enhancing resonance stabilization of the benzoyl moiety, whereas the chloro group (-Cl) is electron-withdrawing, increasing electrophilicity.
- Solubility : Methoxy derivatives generally exhibit higher aqueous solubility due to increased polarity, while chloro-substituted analogs may favor lipid solubility.
- Stability : Chloro groups may enhance resistance to oxidative degradation compared to methoxy groups, which are prone to demethylation under acidic conditions.
Core Heterocycle Modifications
Compounds such as N-(2-Amino-2-methyl-1-phenylpropylidene)-2-(1-(4-chlorobenzoyl)-6-methoxy-2-methyl-1H-indol-3-yl)-N-((4-methoxyphenyl)(phenyl)methylene)acetohydrazide () share the 4-chlorobenzoyl motif but feature indole or benzimidazole cores instead of benzofuran.
- Biological Activity : Indole derivatives in demonstrated anti-HIV activity, suggesting that benzofuran analogs with similar substituents might also target viral enzymes, though direct evidence is lacking.
Propanamide Derivatives with Aromatic Substituents
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide () shares the 2,2-dimethylpropanamide group but replaces the benzofuran-chlorobenzoyl system with a pyridyl-iodo substituent.
- Synthetic Yield : The pyridyl derivative was synthesized in 70% yield with 95.9% purity, suggesting efficient routes for propanamide derivatives, though the target compound’s synthetic data remains unreported.
Halogenated Analogs
Compounds like N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () highlight the prevalence of chloro and fluoro substituents in bioactive molecules.
- Halogen Bonding: Chloro groups may engage in halogen bonding with biological targets, enhancing binding affinity compared to non-halogenated analogs.
- Toxicity : Chloro-substituted compounds may exhibit higher bioaccumulation risks compared to fluoro derivatives.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic and Steric Effects : The 4-chloro substituent in the target compound likely enhances electrophilicity and stability compared to methoxy analogs, making it more suitable for reactions requiring electron-deficient aromatic systems.
- Biological Relevance : While indole-based 4-chlorobenzoyl derivatives show antiviral activity, benzofuran analogs may prioritize different therapeutic targets due to core structure differences.
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide, also known as F265-0199, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H18ClNO4
- Molecular Weight : 407.8 g/mol
- IUPAC Name : this compound
- CAS Number : 923165-19-9
The compound features a benzofuran core with a chlorobenzoyl moiety, which is pivotal for its biological activity. The structural arrangement enhances its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. The following findings summarize its activity:
-
Cell Line Studies :
- The compound was tested against various human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods.
- Results indicated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM across different assays, suggesting a dose-dependent response in tumor cell proliferation inhibition .
-
Mechanism of Action :
- The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, leading to reduced cell proliferation. This binding occurs predominantly in the minor groove of AT-rich DNA regions .
- Comparative studies with standard chemotherapeutics like doxorubicin demonstrated that while F265-0199 showed lower toxicity in normal fibroblast cells (MRC-5), it retained effective antitumor activity .
Antimicrobial Activity
In addition to its antitumor properties, this compound has exhibited antimicrobial effects against various pathogens:
- Testing Against Bacterial Strains :
- The compound was evaluated for antimicrobial activity using Broth microdilution testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
- Results indicated promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Significant cytotoxicity in lung cancer cell lines; effective at low concentrations |
| Study B | Antimicrobial Testing | Effective against Staphylococcus aureus; moderate activity against E. coli |
| Study C | Mechanistic Insights | Binding to DNA inhibits tumor cell proliferation; lower toxicity in normal cells |
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide to improve yield and purity?
- Methodological Answer : Start by varying reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., palladium-based catalysts for coupling reactions). For example, highlights multi-step syntheses with low yields (2–5%), suggesting the need for stepwise optimization, including intermediate purification via column chromatography or recrystallization . Monitor reaction progress using TLC or HPLC to identify side products early. Adjust stoichiometry of reagents (e.g., acylating agents) to minimize unreacted intermediates.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the benzofuran core and substituent positions (e.g., 4-chlorobenzoyl and dimethylpropanamide groups). Compare chemical shifts with analogous compounds in and , which detail benzamide derivatives .
- HPLC-MS : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) coupled with mass spectrometry to verify molecular weight and detect impurities.
- FTIR : Identify functional groups like amide C=O stretches (~1650–1700 cm) and aromatic C-Cl bonds (~750 cm) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis methods. recommends DMSO for stock solutions of structurally similar amides due to high solubility .
- Stability : Conduct accelerated degradation studies under acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and monitor via HPLC. Store lyophilized samples at -20°C to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the reaction mechanism of this compound’s synthesis, particularly in benzofuran ring formation?
- Methodological Answer :
- Isotopic Labeling : Introduce or labels to track cyclization steps during benzofuran formation. ’s carbodiimide-mediated coupling methods could be adapted to monitor intermediate stability .
- Computational Modeling : Use DFT calculations to simulate transition states and identify rate-limiting steps. Compare with experimental kinetics (e.g., Arrhenius plots) from controlled synthesis in .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., 4-chlorobenzoyl vs. methoxy groups) on biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 4-chlorobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups, as in ’s hydroxamic acid derivatives .
- Bioassay Integration : Test analogs in target-specific assays (e.g., enzyme inhibition). Use regression analysis to correlate substituent properties (Hammett σ values) with activity.
Q. What advanced analytical methods can resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- 2D-NMR : Perform HSQC and HMBC to assign ambiguous peaks, particularly in crowded aromatic regions.
- X-ray Crystallography : Obtain single-crystal structures to confirm stereochemistry, as done in for related benzofuran derivatives .
- Cross-Validation : Compare data with peer-reviewed studies (e.g., ’s fluorescence intensity protocols) to identify systematic errors .
Q. How can researchers develop a validated analytical method for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from matrices.
- LC-MS/MS : Optimize MRM (multiple reaction monitoring) transitions for high specificity. Validate per ICH guidelines for linearity (R > 0.995), LOD/LOQ, and recovery rates (>85%) .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
